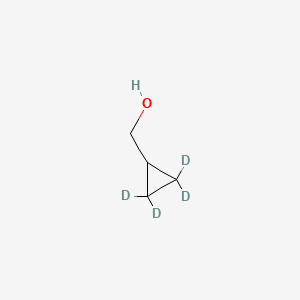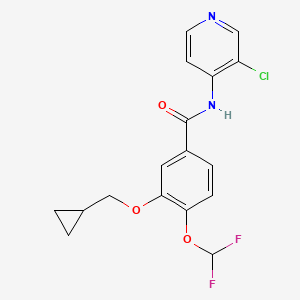
5-Dechloro Roflumilast
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dechloro Roflumilast is a derivative of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. This compound is characterized by the absence of a chlorine atom at a specific position in its molecular structure. It is primarily used in research settings to study its pharmacological properties and potential therapeutic applications.
Applications De Recherche Scientifique
5-Dechloro Roflumilast has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on PDE4 inhibition.
Biology: Investigated for its potential effects on cellular signaling pathways and inflammatory responses.
Medicine: Explored for its potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control
Mécanisme D'action
Target of Action
The primary target of 5-Dechloro Roflumilast is phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosine monophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .
Mode of Action
This compound and its active metabolite, roflumilast N-oxide, are inhibitors of PDE4 . By inhibiting PDE4, these compounds block the hydrolytic breakdown of cAMP, leading to an accumulation of intracellular cAMP .
Biochemical Pathways
The inhibition of PDE4 and the subsequent increase in cAMP levels affect several biochemical pathways. These include the Protein Kinase (PKA)- cAMP response element-binding protein (CREB)- brain derived neurotropic factor (BDNF) signaling pathway , which plays a crucial role in depression and other neurological disorders .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The maximum concentration (Cmax) for roflumilast and roflumilast N-oxide is usually observed at 1 hour and 8 hours after administration, respectively . Roflumilast is metabolized in the liver via CYP3A4 and CYP1A2 to its active N-oxide metabolite . About 70% of the drug is excreted in the urine as inactive metabolites .
Result of Action
The result of this compound’s action is multifaceted. It has anti-inflammatory effects, including the suppression of cytokine release and inhibition of lung infiltration by neutrophils and other leukocytes . It also attenuates pulmonary remodeling and mucociliary malfunction . In the brain, it has neuroprotective effects, reducing neurodegeneration and inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s bioavailability and pharmacokinetic profile can be affected by factors such as the patient’s renal and hepatic function, age, gender, and smoking status . Furthermore, the compound’s environmental risk is considered low, with a PEC/PNEC ratio of 0.03 .
Analyse Biochimique
Biochemical Properties
5-Dechloro Roflumilast, like Roflumilast, is a potent and selective inhibitor of the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium . The resultant increase in intracellular cAMP induced by this compound’s inhibition of PDE4 is thought to mediate its disease-modifying effects .
Cellular Effects
In cellular models, this compound has shown to reduce the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation . Moreover, it has been observed to reduce TNF-α, interleukin-1β (IL-1β), and IL-6 levels in plasma and brain tissues .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PDE4, leading to an increase in intracellular cAMP . This increase in cAMP can mediate various effects, including the inhibition of TNF-α and other inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the exposure to this compound has been observed to increase over time . After multiple doses, the exposure to this compound increased by 20-40%, and the exposure to its active metabolite, Roflumilast N-oxide, increased by about 169% compared to the single-dose administration .
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy in mitigating the malfunctions associated with chronic obstructive pulmonary disease (COPD) . The effects of this compound varied with different dosages . At a dose of 5 mg/kg, it prevented the development of emphysema in a chronic model of cigarette smoke exposure, while at 1 mg/kg it was ineffective .
Metabolic Pathways
This compound undergoes extensive hepatic metabolism by both phase 1 (cytochrome P450 [CYP]) and phase 2 (conjugation) reactions . The primary metabolic pathway is mediated by several CYP enzymes (CYP1A1/2, CYP2C19, and CYP3A4), which are responsible for the N-oxidation of this compound to the less potent this compound N-oxide .
Subcellular Localization
Given its role as a PDE4 inhibitor, it is likely to be found in locations where PDE4 is expressed, such as immune and pro-inflammatory cells, and structural cells like those of the smooth muscle or epithelium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dechloro Roflumilast involves several steps, starting from commercially available starting materials. The key steps include:
O-Alkylation: This step involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane in the presence of a base such as sodium hydroxide.
Oxidation: The intermediate product is then oxidized to form the corresponding carboxylic acid.
N-Acylation: The final step involves the reaction of the carboxylic acid with 3-chloropyridin-4-amine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-Dechloro Roflumilast undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Roflumilast: The parent compound, also a PDE4 inhibitor, used in the treatment of COPD.
Apremilast: Another PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.
Cilomilast: A PDE4 inhibitor investigated for its potential in treating COPD and asthma
Uniqueness
5-Dechloro Roflumilast is unique due to the absence of a chlorine atom, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Roflumilast. This structural modification allows researchers to study the specific effects of this alteration on the compound’s activity and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(3-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O3/c18-12-8-21-6-5-13(12)22-16(23)11-3-4-14(25-17(19)20)15(7-11)24-9-10-1-2-10/h3-8,10,17H,1-2,9H2,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBMFKHZZINXPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)Cl)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)
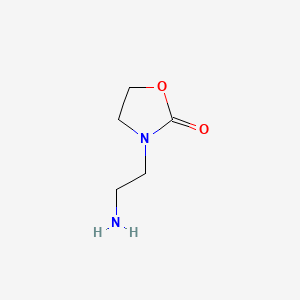
![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)
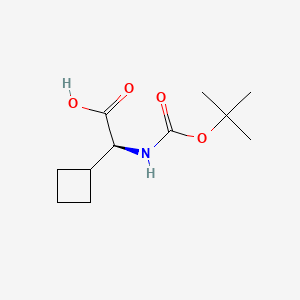
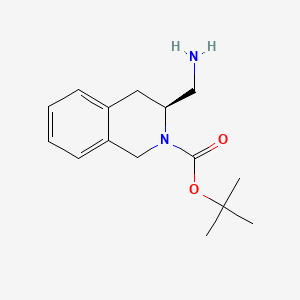

![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)
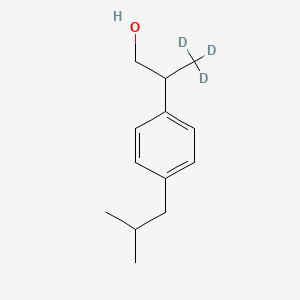
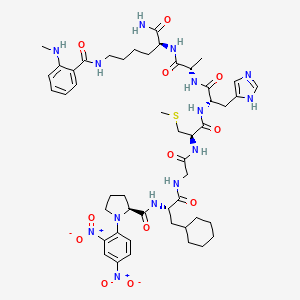
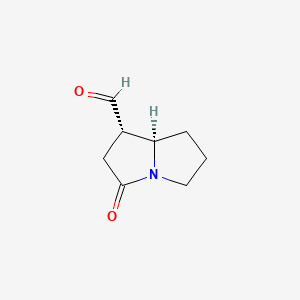
![2H-[1,3]Thiazolo[4,5-d][1,3]diazepine](/img/structure/B586767.png)
